molecular formula C13H19ClN2O B1438090 1-(4-Ethylbenzoyl)piperazine hydrochloride CAS No. 1171550-67-6

1-(4-Ethylbenzoyl)piperazine hydrochloride

Cat. No.: B1438090
CAS No.: 1171550-67-6
M. Wt: 254.75 g/mol
InChI Key: CUOHTQROBQOPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . It is primarily used in research settings and is not intended for human use . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-(4-ethylbenzoyl)piperazine hydrochloride typically involves the acylation of piperazine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

  • Acylation Reaction

      Reagents: Piperazine, 4-ethylbenzoyl chloride, triethylamine

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Product: 1-(4-Ethylbenzoyl)piperazine

  • Hydrochloride Formation

      Reagents: 1-(4-Ethylbenzoyl)piperazine, hydrochloric acid

      Conditions: Room temperature

      Product: this compound

Chemical Reactions Analysis

1-(4-Ethylbenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the piperazine ring

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions

      Products: Reduced derivatives of the piperazine ring

  • Substitution

      Reagents: Various nucleophiles or electrophiles

      Conditions: Solvent, temperature control

      Products: Substituted piperazine derivatives

Scientific Research Applications

1-(4-Ethylbenzoyl)piperazine hydrochloride is used extensively in scientific research, particularly in the fields of chemistry and biology . Some of its applications include:

Mechanism of Action

piperazine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and ion channels . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

1-(4-Ethylbenzoyl)piperazine hydrochloride can be compared to other piperazine derivatives, such as:

    1-Benzoylpiperazine: Lacks the ethyl group on the benzoyl ring, leading to different chemical and biological properties.

    1-(4-Methylbenzoyl)piperazine: Contains a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

    1-(4-Chlorobenzoyl)piperazine: The presence of a chlorine atom can significantly alter its chemical behavior and biological activity.

Properties

IUPAC Name

(4-ethylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOHTQROBQOPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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